N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-3-6-16(9-13(12)2)18(23)22-19-21-17(11-24-19)15-7-4-14(10-20)5-8-15/h3-9,11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZAODJRNCFMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone . This reaction is carried out in absolute ethanol under reflux conditions for 3 to 3.5 hours . The reaction yields a library of 4-cyanophenyl-2-hydrazinylthiazoles, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrile group in the cyanophenyl moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential anticancer properties, particularly against carcinoma cell lines.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with molecular targets in cancer cells. The compound induces apoptosis through the activation of caspases, which are enzymes that play a crucial role in programmed cell death . This process involves the cleavage of specific proteins, leading to the dismantling of cellular components and ultimately cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
3,4-Dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- Structure: Features a sulfamoylphenyl group at the thiazole 4-position instead of 4-cyanophenyl.
- This contrasts with the cyano group’s electron-withdrawing nature, which may favor membrane permeability .
- Synthesis: Likely involves sulfonation steps, differing from the cyano group’s introduction via nucleophilic aromatic substitution or coupling reactions.
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
- Structure : Contains a dichlorophenyl group and a simpler benzamide substituent.
- Key Differences: Chlorine atoms increase lipophilicity and steric bulk compared to the dimethyl and cyano groups. The electron-withdrawing Cl substituents may alter electronic distribution, affecting target binding kinetics .
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(dimethylamino)benzamide
- Structure: Substituted with a 3,4-dimethoxyphenyl group and a dimethylaminobenzamide moiety.
- Key Differences: Methoxy groups improve solubility but reduce membrane permeability compared to the cyano group.
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Structure : Includes a chlorophenyl group and a benzylidene imine substituent.
- The chlorine atom may enhance halogen bonding, a feature absent in the cyanophenyl analog .
Physicochemical and Pharmacokinetic Properties
| Compound | Key Substituents | logP (Predicted) | Solubility |
|---|---|---|---|
| Target Compound | 4-cyanophenyl, 3,4-dimethylbenzamide | ~3.5 | Moderate |
| 3,4-Dimethyl-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide | Sulfamoylphenyl | ~2.8 | High (polar) |
| 2,4-Dichloro-N-(thiazol-2-yl)benzamide | Dichlorophenyl | ~4.0 | Low |
| N-[4-(3,4-dimethoxyphenyl)-thiazol-2-yl]-3-(dimethylamino)benzamide | Dimethoxyphenyl, dimethylamino | ~2.2 | High |
Notes:
- The cyanophenyl group in the target compound balances moderate lipophilicity (logP ~3.5) with sufficient solubility for bioavailability.
- Sulfamoyl and dimethylamino substituents increase polarity, favoring solubility but possibly reducing blood-brain barrier penetration .
Neurological Targets
- The target compound’s cyanophenyl group may similarly target glutamate receptors but with altered kinetics due to differences in electronic properties.
Anti-inflammatory and Analgesic Potential
- Thiazole derivatives with benzamide groups (e.g., ) show anti-inflammatory activity. The target compound’s dimethyl and cyano groups may enhance selectivity for cyclooxygenase (COX) isoforms compared to dichloro or methoxy analogs .
Antimicrobial and Anticancer Activity
- Oxadiazole-thiazole hybrids (e.g., ) exhibit antimicrobial activity. The target compound’s cyanophenyl group could improve DNA intercalation or enzyme inhibition compared to sulfamoyl or chlorophenyl variants .
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Synthesis
The compound features a thiazole ring and a cyanophenyl group, which are critical for its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization reactions that form the thiazole ring from a cyanophenyl derivative and a thioamide. Common reagents include catalysts and specific solvents to optimize yield and purity.
The mechanism of action for this compound primarily involves its interaction with various molecular targets such as enzymes or receptors. The thiazole ring enhances binding affinity to these targets, potentially leading to inhibition or activation of specific biological pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines in vitro. For example, compounds with similar structures have demonstrated high activity in 2D assays compared to 3D assays, indicating their effectiveness in inhibiting cell proliferation .
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
| HCC827 | 20.46 ± 8.63 | 3D |
| NCI-H358 | 16.00 ± 9.38 | 3D |
Anticonvulsant Activity
This compound has also been investigated for its anticonvulsant properties . In animal models, it has been effective in antagonizing seizures induced by maximal electroshock (MES), with an effective dose (ED50) indicating significant anticonvulsant activity .
Case Studies and Research Findings
- Antitumor Studies : A study demonstrated that compounds with similar structural features exhibited promising antitumor activity with lower toxicity profiles compared to existing treatments. These findings suggest that derivatives of this compound could serve as potential candidates for cancer therapy .
- Anticonvulsant Research : In a series of experiments involving mice, the compound was shown to significantly reduce seizure frequency and duration when administered orally at specific dosages. The metabolism of the compound was also studied, revealing rapid conversion into active metabolites which contribute to its pharmacological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
